(3-Bromo-4-chlorophenyl)hydrazine hydrochloride
Description
(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is a halogenated aromatic hydrazine derivative characterized by a bromine atom at the 3-position and a chlorine atom at the 4-position of the phenyl ring. Its molecular formula is C₆H₅BrClN₂·HCl, with a molecular weight of 283.43 g/mol (calculated). The compound is typically synthesized via condensation reactions between substituted acetophenones and hydrazine hydrochloride under acidic conditions, followed by purification via recrystallization or column chromatography . It is commonly employed as a precursor in synthesizing heterocyclic compounds, such as pyrazoles, which are pharmacologically relevant .
Properties
IUPAC Name |
(3-bromo-4-chlorophenyl)hydrazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6BrClN2.ClH/c7-5-3-4(10-9)1-2-6(5)8;/h1-3,10H,9H2;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPUVOLYLBMMSRW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1NN)Br)Cl.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7BrCl2N2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.94 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
75696-12-7 | |
| Record name | Hydrazine, (3-bromo-4-chlorophenyl)-, hydrochloride (1:?) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=75696-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Preparation Methods
Reaction Mechanism and Substrate Selection
This method involves the direct nucleophilic substitution of a halogenated benzene precursor with hydrazine hydrate. The target compound’s bromo and chloro substituents necessitate a starting material with pre-existing halogen groups in the 3- and 4-positions. While patents explicitly detail the synthesis of 4-chlorophenylhydrazine hydrochloride using 4-bromochlorobenzene, adapting this approach for (3-bromo-4-chlorophenyl)hydrazine hydrochloride requires substituting the starting material with 3-bromo-4-chlorobenzene.
Catalytic System and Reaction Conditions
Key components of this method include:
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Phase transfer catalysts : Tetrabutylammonium salts (e.g., tetrabutylammonium hydrogen sulfate) enhance reaction rates by facilitating ion transfer between immiscible phases.
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Solvents : Ethylene glycol-water mixtures (85% glycol) optimize solubility and reaction homogeneity.
-
Metal catalysts : Copper sulfate and cobaltous chloride (1:1 mass ratio) act as dual catalysts, likely accelerating the substitution via coordination with hydrazine.
A representative protocol involves:
Yield and Purity Optimization
In analogous syntheses, yields reach 80% with high-performance liquid chromatography (HPLC) purity exceeding 99%. Critical factors include:
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Hydrazine concentration : Excess hydrazine (55–100%) ensures complete substitution but requires careful recovery to minimize waste.
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Temperature control : Prolonged heating at 150°C may degrade sensitive intermediates, necessitating stepwise temperature ramping.
Diazotization-Reduction of 3-Bromo-4-chloroaniline
Traditional Diazotization Pathway
This two-step approach, widely used for arylhydrazines, begins with diazotization of 3-bromo-4-chloroaniline followed by reductive cleavage of the diazo group.
Step 1: Diazotization
Reaction conditions:
-
Acid medium : Hydrochloric acid (3 equiv.) protonates the aniline, forming a diazonium salt at 5–10°C.
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Nitrosating agent : Sodium nitrite (20% aqueous solution) introduced dropwise to avoid runaway reactions.
The diazonium intermediate is inherently unstable and must be used immediately in the subsequent reduction step.
Step 2: Reduction and Acidification
Reducing agents critically influence yield and byproduct formation:
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Sodium metabisulfite (Na₂S₂O₅) : Traditional reductant operating at pH 7–9 and 10–35°C, yielding 63–72%.
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Ammonium sulfite ((NH₄)₂SO₃) : Patented alternative that mitigates caking issues associated with sodium sulfite, enhancing operational efficiency.
Post-reduction, acidification with 20% HCl induces precipitation of the hydrochloride salt. Filtration and drying at 50–80°C afford the final product with reported yields up to 85%.
Comparative Analysis of Synthetic Routes
Chemical Reactions Analysis
Types of Reactions
(3-Bromo-4-chlorophenyl)hydrazine hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding azo compounds.
Reduction: Reduction reactions can convert it into different hydrazine derivatives.
Substitution: The bromine and chlorine atoms can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust in acidic conditions are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium methoxide or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various substituted phenylhydrazines, azo compounds, and other derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Chemical Properties and Structure
- Chemical Formula : C₆H₆BrClN₂
- Molecular Weight : 257.94 g/mol
- Appearance : Powder
- CAS Number : 1172589-41-1
Organic Synthesis
(3-Bromo-4-chlorophenyl)hydrazine hydrochloride serves as a crucial reagent in the synthesis of various organic compounds:
- Pharmaceuticals : It is utilized in the development of drug candidates, particularly those targeting specific biological pathways due to its ability to modify proteins and enzymes.
- Agrochemicals : The compound is applied in the synthesis of herbicides and pesticides, enhancing crop protection strategies.
Biological Studies
This compound has been investigated for its biological activities:
- Enzyme Inhibition : It acts as an inhibitor for certain enzymes, which is essential in studying metabolic pathways and developing enzyme-targeted therapies.
- Antitumor Activity : Research has shown potential antitumor effects, making it a candidate for cancer treatment studies .
Industrial Applications
In the industrial sector, this compound is used in:
- Dyes and Pigments : It is involved in the production of various dyes, thereby playing a role in the textile industry.
- Specialty Chemicals : The compound's unique properties allow it to be used in synthesizing specialty chemicals that require specific reactivity profiles .
Antitumor Efficacy
A study conducted on various cancer cell lines demonstrated that this compound exhibited significant cytotoxicity against human liver cancer cells (HepG2). The results indicated that this compound could effectively inhibit cell proliferation at certain concentrations, suggesting its potential as an antitumor agent .
Enzyme Inhibition Studies
Research focusing on enzyme inhibition revealed that this compound could inhibit key metabolic enzymes involved in cancer metabolism. This study highlighted its role in modifying enzyme activity, which may lead to altered cellular metabolism in cancer cells .
Mechanism of Action
The mechanism of action of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride involves its interaction with specific molecular targets. It can act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. The compound may also interfere with cellular pathways by modifying the function of proteins involved in signal transduction .
Comparison with Similar Compounds
Structural and Physicochemical Properties
The table below compares key properties of (3-Bromo-4-chlorophenyl)hydrazine hydrochloride with analogous halogenated hydrazines:
| Compound Name | Molecular Weight (g/mol) | Melting Point (°C) | Solubility (Water) | LD₅₀ (Oral, Rat) |
|---|---|---|---|---|
| (3-Bromo-4-chlorophenyl)hydrazine HCl | 283.43 | 227–231 (dec) | Slightly soluble | Not reported |
| 3-Bromophenylhydrazine HCl | 223.51 | 227–231 (dec) | Slightly soluble | 25–2100 mg/kg* |
| 4-Chlorophenylhydrazine HCl | 197.04 | 211–212 (dec) | Slightly soluble | Not reported |
| 4-Methylphenylhydrazine HCl | 170.64 | ~200 (dec)† | Moderately soluble | Not reported |
| Phenylhydrazine HCl | 144.59 | 243–245 | Soluble | 128 mg/kg |
*Data varies significantly across species .
†Approximated from analogous compounds .
Key Observations :
- Halogen Effects: Bromine and chlorine substituents increase molecular weight and decrease water solubility compared to non-halogenated phenylhydrazine HCl. The bromo-chloro derivative’s higher molecular weight (283.43 vs. 144.59 g/mol for phenylhydrazine HCl) correlates with reduced solubility .
- Melting Points : Decarboxylation temperatures are similar for brominated derivatives (~227–231°C) but lower for chlorinated analogs (e.g., 211–212°C for 3-chloro-4-fluoro derivatives) .
- Toxicity : LD₅₀ values for halogenated hydrazines are inconsistently reported, but brominated compounds generally exhibit higher toxicity than chlorinated or methylated derivatives .
Pharmacological and Industrial Relevance
- Anti-inflammatory Agents : Pyrazole derivatives synthesized from bromo-chloro hydrazine HCl show comparable or superior activity to those from 4-methoxyphenyl hydrazine HCl, likely due to enhanced electron-withdrawing effects stabilizing bioactive conformations .
- Toxicity Concerns : Brominated hydrazines bind hemoglobin more readily than chlorinated analogs, increasing risks of hemolytic anemia .
- Industrial Use : The compound is a key intermediate in agrochemicals and pharmaceuticals, with SynChem, Inc. listing it under custom synthesis services (SC-25314) .
Biological Activity
(3-Bromo-4-chlorophenyl)hydrazine hydrochloride is a hydrazine derivative that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound is primarily recognized for its applications in enzyme inhibition and protein modification, making it a valuable reagent in both biological and industrial contexts. This article presents a comprehensive overview of the biological activity of this compound, including its mechanisms of action, relevant case studies, and research findings.
- Molecular Formula : CHBrClN
- SMILES : C1=CC(=C(C=C1NN)Br)Cl
- InChIKey : IZGXAWPNPDVOFB-UHFFFAOYSA-N
The biological activity of this compound is largely attributed to its ability to interact with various molecular targets, particularly enzymes. The compound acts as an enzyme inhibitor, which can alter metabolic pathways and affect cellular functions. The specific pathways and targets can vary based on the biological context in which the compound is studied.
1. Enzyme Inhibition
The compound has been shown to inhibit certain enzymes, impacting their catalytic functions. This inhibition can be critical in studying metabolic pathways and developing therapeutic agents.
2. Antioxidant Activity
Hydrazone compounds, including this compound, are known for their antioxidant properties. They can scavenge free radicals, thereby reducing oxidative stress in cells .
3. Anticancer Potential
Research indicates that hydrazone derivatives exhibit significant anticancer activity. For instance, compounds structurally related to this compound have demonstrated cytotoxic effects against various cancer cell lines . The presence of halogen substitutions (like bromine and chlorine) appears to enhance this activity.
Research Findings and Case Studies
Comparative Analysis with Related Compounds
To further understand the biological activity of this compound, it is useful to compare it with other hydrazone derivatives:
| Compound | Anticancer Activity | Antioxidant Activity |
|---|---|---|
| This compound | Moderate | High |
| Benzothiazole Hydrazones | High | Moderate |
| m-Chlorophenyl Hydrazone | Low | High |
Q & A
Q. What are the optimal synthetic routes for preparing (3-Bromo-4-chlorophenyl)hydrazine hydrochloride, and how is purity validated?
- Methodological Answer : The compound can be synthesized via the reaction of 3-bromo-4-chlorobenzaldehyde with hydrazine hydrate under acidic conditions, followed by hydrochloric acid neutralization. Key steps include refluxing in ethanol (6–8 hours) and crystallization from ethanol for purification . Characterization involves:
- Melting Point Analysis : Expected range 227–231°C (decomposition), consistent with structurally similar arylhydrazine hydrochlorides .
- Spectroscopic Techniques : NMR (¹H/¹³C) to confirm hydrazine NH and aromatic protons; IR for N–H and C–Br/Cl stretches.
- Elemental Analysis : Verify C, H, N, and halogen content .
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- PPE : Lab coat, nitrile gloves, and goggles are mandatory. Use in a fume hood due to potential release of toxic vapors .
- Storage : Airtight containers in cool, dry conditions; avoid contact with oxidizing agents .
- Waste Disposal : Neutralize with calcium hypochlorite before disposal. Segregate waste for professional treatment to prevent environmental contamination .
Advanced Research Questions
Q. How do the bromo and chloro substituents influence the reactivity of this compound in heterocyclic synthesis?
- Methodological Answer :
- Electronic Effects : The electron-withdrawing Br and Cl groups activate the phenyl ring toward electrophilic substitution, directing reactions to meta/para positions. This enhances regioselectivity in pyrazoline or indole synthesis .
- Case Study : In pyrazoline formation (e.g., with benzylideneacetone), steric hindrance from Br/Cl may slow cyclization, requiring extended reflux times (8–10 hours) . Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane).
Q. What analytical techniques resolve structural ambiguities in arylhydrazine hydrochlorides, and how is crystallographic data interpreted?
- Methodological Answer :
- X-ray Crystallography : Use SHELX programs (e.g., SHELXL) for structure refinement. Hydrogen-bonding networks (N–H⋯Cl) stabilize the crystal lattice, with typical N⋯Cl distances of 3.2–3.4 Å .
- DFT Calculations : Compare experimental bond lengths/angles (e.g., C–Br: ~1.89 Å) with theoretical models to validate geometry .
Q. How can substituent variations (e.g., Br vs. F) modulate biological activity in derived compounds?
- Methodological Answer :
- Comparative Synthesis : Replace Br with F (e.g., using 3-fluoro-4-chlorophenylhydrazine hydrochloride ) and evaluate bioactivity (e.g., enzyme inhibition).
- Structure-Activity Relationship (SAR) : Fluorine’s electronegativity increases metabolic stability but may reduce target binding affinity compared to bulkier bromine. Test via in vitro assays (e.g., IC₅₀ against aminopeptidase N) .
Q. What strategies mitigate competing side reactions during hydrazine-mediated condensations?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
